molecular formula C14H10F2N4S B12258283 N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine

N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B12258283
M. Wt: 304.32 g/mol
InChI Key: JQZVTOJMDQUNJD-UHFFFAOYSA-N
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Description

N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Properties

Molecular Formula

C14H10F2N4S

Molecular Weight

304.32 g/mol

IUPAC Name

2-N,5-N-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C14H10F2N4S/c15-9-3-1-5-11(7-9)17-13-19-20-14(21-13)18-12-6-2-4-10(16)8-12/h1-8H,(H,17,19)(H,18,20)

InChI Key

JQZVTOJMDQUNJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NN=C(S2)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluoroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Agriculture: Possible application as a pesticide or herbicide.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2,N5-bis(3-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine include other thiadiazole derivatives such as:

  • 2-Amino-1,3,4-thiadiazole
  • 2-Methyl-1,3,4-thiadiazole
  • 2-Phenyl-1,3,4-thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to other thiadiazole derivatives. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

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